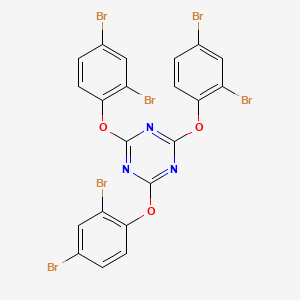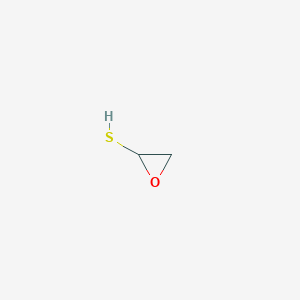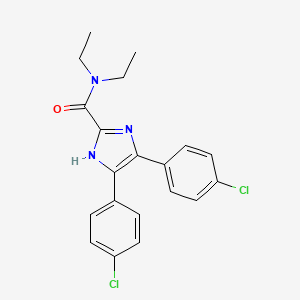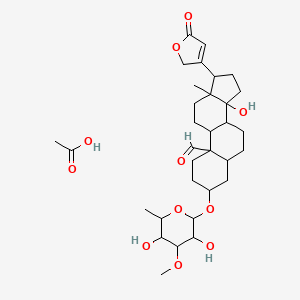
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine is a complex organic compound known for its unique chemical structure and properties It consists of a triazine core substituted with three 2,4-dibromophenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4-dibromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenoxy groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted triazines, quinones, hydroquinones, and various coupled aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. In chemical applications, its reactivity is attributed to the presence of bromine atoms and the triazine core, which facilitate various substitution and coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tribromophenol: A simpler compound with similar bromine substitution but lacking the triazine core.
Tris(2,4-dibromophenyl) phosphate: Another brominated compound used as a flame retardant.
Uniqueness
2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties and reactivity compared to other brominated phenols and phosphates. This uniqueness makes it valuable for specific applications where its structural features are advantageous.
Eigenschaften
CAS-Nummer |
114567-97-4 |
|---|---|
Molekularformel |
C21H9Br6N3O3 |
Molekulargewicht |
830.7 g/mol |
IUPAC-Name |
2,4,6-tris(2,4-dibromophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H9Br6N3O3/c22-10-1-4-16(13(25)7-10)31-19-28-20(32-17-5-2-11(23)8-14(17)26)30-21(29-19)33-18-6-3-12(24)9-15(18)27/h1-9H |
InChI-Schlüssel |
AFHNBAZUTVZKIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3)Br)Br)OC4=C(C=C(C=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)






![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)

![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)

